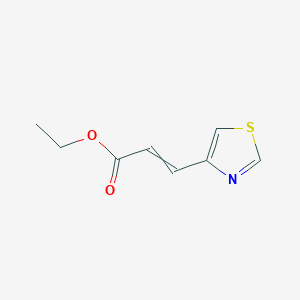

Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate

Description

Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate is a heterocyclic ester featuring a thiazole ring conjugated with an α,β-unsaturated ester moiety. The thiazole core, containing nitrogen and sulfur atoms, confers electronic diversity, making the compound a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQZBGNZLXTBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CSC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(thiazol-4-yl)acrylate typically involves the reaction of ethyl acrylate with a thiazole derivative under specific conditions. One common method is the Michael addition reaction, where ethyl acrylate reacts with thiazole in the presence of a base catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of (E)-Ethyl 3-(thiazol-4-yl)acrylate may involve large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(thiazol-4-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .

Scientific Research Applications

(E)-Ethyl 3-(thiazol-4-yl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which (E)-Ethyl 3-(thiazol-4-yl)acrylate exerts its effects is primarily through its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Heterocycle Substitution: Thiazole vs. Imidazole

- Ethyl 3-(1-methylimidazol-4-yl)prop-2-enoate (CAS 67879-36-1, C₉H₁₂N₂O₂) : Structural Difference: Replaces the thiazole sulfur with a second nitrogen, forming an imidazole ring. The absence of sulfur may reduce electron-withdrawing effects, altering reactivity in electrophilic substitutions.

Core Functional Group Variation: Ester vs. Acid

- 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic Acid (): Structural Difference: Substitutes the ethyl ester with a carboxylic acid group. Impact: The carboxylic acid enhances hydrophilicity (logP reduction) and may improve binding to polar biological targets. Esters like the target compound often act as prodrugs, offering better membrane permeability .

Unsaturation: Prop-2-enoate vs. Prop-2-ynoate

- Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (CAS 1343307-98-1, C₈H₇NO₂S) : Structural Difference: Replaces the double bond (prop-2-enoate) with a triple bond (prop-2-ynoate). Impact: The sp-hybridized carbon in the ynoate increases rigidity and electron deficiency, enhancing reactivity in cycloadditions (e.g., Huisgen reactions). However, reduced stability under acidic or oxidative conditions may limit applications.

Substituent Complexity: Thiazole with Aromatic Appendages

- Ethyl 2-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate (CAS 349541-59-9) : Structural Difference: Incorporates a benzodioxole-linked enoyl amide on the thiazole. This complexity may improve target specificity but complicate synthesis.

Molecular Weight and Solubility

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate | C₈H₉NO₂S | ~183.2 (estimated) | Thiazole, α,β-unsaturated ester | Moderate organic solubility |

| Ethyl 3-(1-methylimidazol-4-yl)prop-2-enoate | C₉H₁₂N₂O₂ | 180.2 | Imidazole, methyl group | Higher aqueous solubility |

| Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate | C₈H₇NO₂S | 181.2 | Triple bond | Lower stability in polar solvents |

Biological Activity

Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . The mechanism is believed to involve interaction with bacterial enzymes or receptors, leading to inhibition of growth and proliferation.

Antitumor Activity

Recent studies indicate that derivatives of thiazole compounds exhibit selective cytotoxicity against cancer cell lines. For instance, one derivative demonstrated significant activity against human glioblastoma (U251) and melanoma (WM793) cells in vitro, suggesting that this compound could have similar effects. The MTT assay was commonly employed to assess cell viability, revealing promising selectivity against tumor cells compared to normal cells.

Other Biological Activities

Thiazole derivatives, including this compound, have also been explored for a range of other biological effects:

- Antioxidant Activity : Exhibits potential in reducing oxidative stress.

- Anti-inflammatory Effects : May modulate inflammatory pathways.

- Antidiabetic Properties : Some derivatives have shown effectiveness in managing diabetes-related parameters.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can interact with enzymes involved in metabolic pathways.

- Receptor Modulation : Potential binding to receptors that regulate cellular processes.

- Nucleic Acid Interaction : Similar compounds have demonstrated the ability to interact with DNA, suggesting a mechanism that may inhibit replication or transcription.

Research Findings and Case Studies

Several studies have highlighted the biological potential of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.